(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a brominated furan ring and a pyrrolidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a coupling reaction with a pyrrolidine derivative that has been functionalized with a methylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone: Unique due to the presence of both a brominated furan ring and a methylsulfonyl-substituted pyrrolidine ring.
(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromofuran-2-yl)(3-(methylsulfonyl)pyrrolidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-17(14,15)7-4-5-12(6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KONMUQDLXGUDGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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